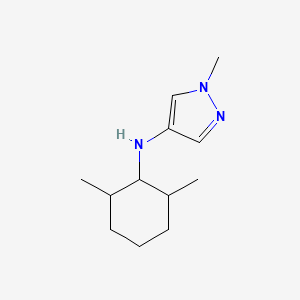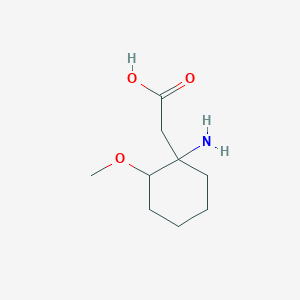![molecular formula C12H21IO2 B13313792 3-[(4,4-Dimethylcyclohexyl)oxy]-4-iodooxolane](/img/structure/B13313792.png)
3-[(4,4-Dimethylcyclohexyl)oxy]-4-iodooxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4,4-Dimethylcyclohexyl)oxy]-4-iodooxolane is a chemical compound with the molecular formula C12H21IO2 and a molecular weight of 324.20 g/mol . This compound is characterized by the presence of an oxolane ring substituted with a 4-iodo group and a 4,4-dimethylcyclohexyl group. It is primarily used for research purposes in various scientific fields.
Preparation Methods
The synthesis of 3-[(4,4-Dimethylcyclohexyl)oxy]-4-iodooxolane involves several steps. One common synthetic route includes the reaction of 4-iodooxolane with 4,4-dimethylcyclohexanol in the presence of a suitable base and solvent . The reaction conditions typically involve moderate temperatures and inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-[(4,4-Dimethylcyclohexyl)oxy]-4-iodooxolane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxolane derivatives.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of deiodinated products.
Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-[(4,4-Dimethylcyclohexyl)oxy]-4-iodooxolane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4,4-Dimethylcyclohexyl)oxy]-4-iodooxolane involves its interaction with specific molecular targets. The oxolane ring and the iodine atom play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets involved are subjects of ongoing research .
Comparison with Similar Compounds
3-[(4,4-Dimethylcyclohexyl)oxy]-4-iodooxolane can be compared with other similar compounds, such as:
4-[(4,4-Dimethylcyclohexyl)oxy]-3-fluorobenzoic acid: This compound has a similar cyclohexyl group but differs in the presence of a fluorobenzoic acid moiety.
1-(4,4-Dimethylcyclohexyl)-3-{4-[(4-hydroxy-1-piperidinyl)methyl]benzyl}-2-methylguanidine hydroiodide: This compound contains a similar cyclohexyl group but has a more complex structure with additional functional groups.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the iodine atom, which imparts distinct reactivity and properties.
Properties
Molecular Formula |
C12H21IO2 |
|---|---|
Molecular Weight |
324.20 g/mol |
IUPAC Name |
3-(4,4-dimethylcyclohexyl)oxy-4-iodooxolane |
InChI |
InChI=1S/C12H21IO2/c1-12(2)5-3-9(4-6-12)15-11-8-14-7-10(11)13/h9-11H,3-8H2,1-2H3 |
InChI Key |
NURISOAQUYBERO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)OC2COCC2I)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(1-Benzothiophen-7-yl)amino]propan-2-ol](/img/structure/B13313717.png)





![4-[(Azetidin-3-yloxy)methyl]-2-methyl-2H-1,2,3-triazole](/img/structure/B13313748.png)
![2-Fluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B13313754.png)





